molecular formula C36H35Cl5N2O7 B15294358 2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate

2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate

Cat. No.: B15294358
M. Wt: 784.9 g/mol
InChI Key: HXBOQKAMLTUSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.0³,¹².0⁵,¹⁰.0¹⁶,²¹]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid; perchlorate is a highly substituted benzoic acid derivative characterized by:

  • A complex polycyclic azonia framework (6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azonia...), contributing to steric bulk and charge distribution.
  • A perchlorate counterion, which influences solubility and stability in polar solvents.

This structure suggests applications in medicinal chemistry (e.g., antimicrobial or antitumor activity) and materials science (e.g., ionic liquids).

Properties

Molecular Formula

C36H35Cl5N2O7

Molecular Weight

784.9 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate

InChI

InChI=1S/C36H34Cl4N2O3.ClHO4/c1-9-41-23-13-25-21(11-19(23)17(3)15-35(41,5)6)27(28-29(34(43)44)31(38)33(40)32(39)30(28)37)22-12-20-18(4)16-36(7,8)42(10-2)24(20)14-26(22)45-25;2-1(3,4)5/h11-16H,9-10H2,1-8H3;(H,2,3,4,5)

InChI Key

HXBOQKAMLTUSQF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=C(C(=C(C(=C6Cl)Cl)Cl)Cl)C(=O)O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

The synthesis of 2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate involves multiple steps, including the chlorination of precursor compounds and the formation of the pentacyclic system. The reaction conditions typically require the use of strong chlorinating agents and controlled temperatures to ensure the selective chlorination of the desired positions on the molecule. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of multiple chlorine atoms makes it susceptible to oxidation reactions, often resulting in the formation of chlorinated by-products.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, producing less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but generally include various chlorinated and dechlorinated derivatives.

Scientific Research Applications

2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its chlorinated and pentacyclic structure. The chlorine atoms can form strong interactions with electron-rich sites on target molecules, while the pentacyclic system provides a rigid framework that can influence the overall binding affinity and specificity. The pathways involved in its action are often related to its ability to modulate enzyme activity and disrupt cellular processes.

Comparison with Similar Compounds

Notes and Limitations

Data Gaps : Direct experimental data on the target compound are absent; comparisons rely on analogs with partial structural overlap.

Methodological Constraints : Virtual similarity assessments () prioritize 2D/3D structural alignment but may overlook dynamic electronic effects .

Safety Concerns : The perchlorate counterion necessitates stringent handling protocols, unlike neutral or less reactive salts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.